3-Methoxy-4-nitrobenzaldehyde
Overview
Description
3-Methoxy-4-nitrobenzaldehyde is an organic compound with the molecular formula C8H7NO4. It is characterized by a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzaldehyde core. This compound appears as a colorless or light yellow crystalline solid and is known for its applications in various chemical reactions and research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxy-4-nitrobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 3-methoxybenzaldehyde using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, various nucleophiles.
Major Products Formed:
Reduction: 3-Methoxy-4-aminobenzaldehyde.
Oxidation: 3-Methoxy-4-nitrobenzoic acid.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-nitrobenzaldehyde is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving aldehydes and nitro compounds.
Medicine: Research into potential pharmaceutical applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry: Employed in the manufacture of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-nitrobenzaldehyde involves its reactivity due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups. These groups influence the compound’s behavior in electrophilic and nucleophilic aromatic substitution reactions. The nitro group, being electron-withdrawing, makes the aromatic ring more susceptible to nucleophilic attack, while the methoxy group can stabilize intermediates through resonance effects .
Comparison with Similar Compounds
- 4-Methoxy-3-nitrobenzaldehyde
- 3-Methoxy-2-nitrobenzaldehyde
- 4-Hydroxy-3-nitrobenzaldehyde
Comparison: 3-Methoxy-4-nitrobenzaldehyde is unique due to the specific positioning of the methoxy and nitro groups, which affects its reactivity and the types of reactions it can undergo. For instance, 4-Methoxy-3-nitrobenzaldehyde has the methoxy and nitro groups in different positions, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
3-methoxy-4-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTIWOZYHHSBBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467486 | |
Record name | 3-METHOXY-4-NITROBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80410-57-7 | |
Record name | 3-METHOXY-4-NITROBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-4-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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